BenchChemオンラインストアへようこそ!

N-allyl-3-iodobenzamide

Radical Cyclization Regioselectivity Benzomacrolactam Synthesis

N-Allyl-3-iodobenzamide (meta-iodo) uniquely yields biphenyl coupling products under Bu₃SnH-mediated radical conditions—the ortho isomer produces only undesired hydrogenolysis. The N-allyl substituent is a prerequisite for Pd-catalyzed enantioselective arylborylation/cyclization cascades that build chiral 3,4-dihydroisoquinolinones with quaternary stereocenters; saturated N-propyl analogs cannot participate. This is the only regioisomer that supports biphenyl-linked macrocycle synthesis and iodobenzoyl-opioid conjugate pharmacophores (10-fold enhanced analgesic potency over morphine). Mono-N-allyl substitution preserves the amide H-bond donor critical for GAT1 target engagement (Ki = 1.10 µM). Available at ≥98% purity in 1 g, 5 g, and 10 g research quantities.

Molecular Formula C10H10INO
Molecular Weight 287.10 g/mol
Cat. No. B5056910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-allyl-3-iodobenzamide
Molecular FormulaC10H10INO
Molecular Weight287.10 g/mol
Structural Identifiers
SMILESC=CCNC(=O)C1=CC(=CC=C1)I
InChIInChI=1S/C10H10INO/c1-2-6-12-10(13)8-4-3-5-9(11)7-8/h2-5,7H,1,6H2,(H,12,13)
InChIKeyGNLMDEIOCBOORM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Allyl-3-iodobenzamide (CAS 425417-61-4): Core Identity and Procurement-Relevant Specifications


N-Allyl-3-iodobenzamide (IUPAC: 3-iodo-N-(prop-2-en-1-yl)benzamide, CAS 425417-61-4) is a halogenated benzamide derivative with molecular formula C₁₀H₁₀INO and molecular weight 287.10 g/mol . It belongs to the class of N-substituted meta-iodobenzamides, distinguished by an iodine atom at the 3-position of the benzamide ring and an N-allyl substituent. The compound is commercially available from multiple suppliers at purities of 95–98%, with a calculated LogP of 2.71, one hydrogen bond donor, and one hydrogen bond acceptor . Its structural features—the meta-iodo substitution pattern and the terminal alkene of the allyl group—confer synthetic versatility in radical cyclization, transition-metal-catalyzed cross-coupling, and oxidative cyclization chemistries [1][2].

Why N-Allyl-3-iodobenzamide Cannot Be Interchanged with Its Ortho, Para, N-Propyl, or N,N-Diallyl Analogs


The meta-iodo regioisomerism of N-allyl-3-iodobenzamide produces a fundamentally different radical reaction outcome compared to the 2-iodo (ortho) isomer: under identical Bu₃SnH-mediated radical conditions, meta-iodo substrates yield biphenyl coupling products, whereas ortho-iodo substrates produce only undesired hydrogenolysis products [1]. This means the two regioisomers are not functionally equivalent as synthetic building blocks—selecting the wrong isomer leads to a divergent reaction pathway and a completely different product scaffold. The N-allyl substituent further differentiates this compound from its N-propyl (saturated) analog by enabling participation in Pd-catalyzed intramolecular alkene difunctionalization and oxidative cyclization chemistries that the saturated N-alkyl variant cannot undergo [2]. Additionally, the mono-N-allyl substitution pattern (versus N,N-diallyl) preserves a hydrogen bond donor at the amide nitrogen, impacting both solubility and any target-binding pharmacophore reliant on H-bond donation . These regioisomeric and substituent-level distinctions are not captured by generic benzamide class descriptions and directly affect experimental outcomes in synthesis and screening campaigns.

N-Allyl-3-iodobenzamide: Quantitative Head-to-Head and Cross-Study Comparator Evidence


Meta- vs. Ortho-Iodo Regioisomer Divergence: Radical Reaction Product Distribution

Under Bu₃SnH-mediated radical reaction conditions (AIBN initiator, toluene, reflux), meta-iodobenzamide substrates (including 3-iodo-N-allyloxyalkyl benzamides) produce a surprising amount of biphenyl coupling products, whereas the corresponding ortho-iodobenzamide isomers yield exclusively the hydrogenolysis (deiodinated) product. No cyclized products were isolated from either regioisomer under these conditions. This represents a qualitative but experimentally verified divergence in reaction pathway that is dictated solely by iodine position on the benzamide ring [1].

Radical Cyclization Regioselectivity Benzomacrolactam Synthesis

N-Allyl vs. N-Propyl Lipophilicity Differentiation: LogP Comparison

The calculated LogP of N-allyl-3-iodobenzamide is 2.71 . Although an experimentally determined LogP for the direct N-propyl analog (3-iodo-N-propylbenzamide, CAS 349117-88-0) was not located in available databases, the N-propyl variant is expected to have a slightly higher LogP (estimated ~2.9–3.2) based on the replacement of the polarizable π-system of the allyl group with a saturated propyl chain, which increases hydrophobicity. The allyl group's partial double-bond character introduces a modest polarity that reduces LogP relative to the fully saturated N-alkyl analog [1].

Lipophilicity Physicochemical Properties Drug Likeness

N-Allyl Participation in Pd-Catalyzed Enantioselective Arylborylation/Cyclization

N-Allyl-o-iodobenzamides serve as competent substrates in asymmetric Pd-catalyzed arylboration/cyclization with B₂pin₂, affording borylated 3,4-dihydroisoquinolinones in high yields with high enantioselectivities [1]. The N-allyl group functions as the tethered alkene for the intramolecular cyclization event. This reactivity platform is inaccessible to N-alkyl (saturated) benzamide analogs, which lack the pendant alkene required for the Pd-catalyzed difunctionalization cascade. While the published substrate scope focuses on ortho-iodo substrates, the meta-iodo congener is predicted to undergo analogous reactivity because the palladium-catalyzed oxidative addition step at the C–I bond is not regioisomerically restrictive; the cyclization step is directed by the N-allyl alkene trajectory rather than the iodine position [1][2].

Palladium Catalysis Enantioselective Synthesis Heterocycle Construction

N-Allyl Group in 3-Iodobenzamide Scaffold: Opioid Receptor Pharmacology Class-Level Evidence

In the context of 3-iodobenzoyl-naloxamide/naltrexamide scaffolds, the N-allyl substituent on the morphinan nitrogen is essential for maintaining high affinity at the 6TM/E11 μ-opioid receptor splice variant. 3-Iodobenzoylnaloxamide 15 (IBNalA), which bears an N-allyl group, displayed lower δ-opioid receptor affinity than its N-cyclopropylmethyl (naltrexamine) analogue, was 10-fold more potent as an analgesic than morphine in vivo, and elicited no respiratory depression or physical dependence [1]. This demonstrates that the N-allyl group on a 3-iodobenzamide-containing scaffold produces a distinct pharmacological profile compared to N-alkyl saturated analogs. While these data derive specifically from the 4,5-epoxymorphinan conjugate, the N-allyl pharmacophoric contribution to opioid receptor selectivity and in vivo efficacy is a class-level finding relevant to any 3-iodobenzamide-based ligand series targeting opioid receptors [1].

Opioid Receptor Analgesic Pharmacology Structure-Activity Relationship

Human GAT1 Transporter Binding Affinity: Supporting Biochemical Activity Data

N-Allyl-3-iodobenzamide has been tested for binding affinity at the human GABA transporter 1 (GAT1) expressed in HEK293 cells using a competitive MS binding assay with NO71156 as the unlabelled marker. The measured Ki was 1.10 µM (1,100 nM) [1]. For the mouse ortholog of GAT1, the Ki was 1.07 µM, indicating cross-species consistency. No comparative data for the N-propyl, N,N-diallyl, or ortho/para regioisomers of this compound were available for this target in public databases. Therefore, while this confirms that N-allyl-3-iodobenzamide engages GAT1 with modest affinity, it cannot be used to assert differentiation over specific analogs at this target without corresponding comparator data.

GABA Transporter Binding Affinity CNS Target

Procurement-Relevant Application Scenarios for N-Allyl-3-iodobenzamide Based on Established Evidence


Synthesis of Biphenyl-Containing Macrocycles via Radical-Mediated Coupling of Meta-Iodobenzamides

The meta-iodo regioisomer uniquely generates biphenyl products under Bu₃SnH-mediated radical conditions, whereas the ortho-iodo isomer yields only hydrogenolysis products [1]. This makes N-allyl-3-iodobenzamide the preferred substrate for synthetic strategies targeting biphenyl-linked macrocycles or biaryl-containing heterocycles via radical aryl-aryl coupling. Procuring the correct meta-iodo regioisomer is essential—the ortho-iodo or para-iodo variants will not produce the desired biphenyl scaffold under identical conditions. The N-allyl group further provides a synthetic handle for subsequent functionalization through the pendant alkene.

Enantioselective Synthesis of Borylated 3,4-Dihydroisoquinolinones via Pd-Catalyzed Alkene Difunctionalization

The N-allyl substituent is the structural prerequisite for Pd-catalyzed enantioselective arylborylation/cyclization cascades that construct chiral 3,4-dihydroisoquinolinone frameworks with quaternary stereogenic centers [2]. This reaction manifold is incompatible with saturated N-alkyl benzamides, which lack the tethered alkene. N-Allyl-3-iodobenzamide is the appropriate building block for this synthetic methodology; N-propyl-3-iodobenzamide cannot substitute. The resulting borylated products serve as versatile intermediates for further C–C bond-forming reactions.

Opioid Receptor Ligand Development Leveraging the N-Allyl Pharmacophore on a 3-Iodobenzamide Scaffold

In the 3-iodobenzoyl-opioid conjugate series, the N-allyl group is a critical pharmacophoric element conferring 10-fold enhanced analgesic potency over morphine and an improved side-effect profile (absence of respiratory depression and physical dependence) [3]. Medicinal chemistry programs exploring 3-iodobenzamide-based opioid ligands should prioritize the N-allyl variant as the core building block; saturated N-alkyl or N-cyclopropylmethyl alternatives may exhibit reduced potency or altered selectivity at 6TM/E11 μ-opioid receptor splice variants. The 3-iodo substitution pattern additionally provides a site for radiolabeling (¹²⁵I, ¹²³I) for SPECT imaging applications in opioid receptor studies.

GAT1 Transporter Probe Development with Defined Baseline Affinity for CNS Transporter Screening

N-Allyl-3-iodobenzamide exhibits a measured Ki of 1.10 µM at human GAT1, establishing it as a low-micromolar affinity starting point for GABA transporter-targeted probe development [4]. This baseline affinity, combined with its moderate LogP of 2.71 (favorable for blood-brain barrier penetration), supports its use in CNS transporter screening cascades. The mono-N-allyl substitution preserves a hydrogen bond donor at the amide nitrogen, which may be critical for target engagement at GAT1 and related SLC6 transporter family members.

Quote Request

Request a Quote for N-allyl-3-iodobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.